molecular formula C6H7FN2O B2414537 4-Fluoro-6-methoxypyridin-3-amine CAS No. 1805931-15-0

4-Fluoro-6-methoxypyridin-3-amine

Cat. No.: B2414537
CAS No.: 1805931-15-0
M. Wt: 142.133
InChI Key: XONBSBFWSVTVBE-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxypyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-methoxypyridin-3-amine typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of a brominated pyridine derivative with an arylboronic acid under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-Fluoro-6-methoxypyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxypyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets. The methoxy group can influence the compound’s solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxypyridine
  • 4-Fluoro-3-methoxypyridine
  • 6-Fluoro-3-methoxypyridine

Comparison

4-Fluoro-6-methoxypyridin-3-amine is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This arrangement can significantly impact its chemical reactivity and biological activity compared to other fluorinated pyridine derivatives. The presence of the fluorine atom at the 4-position and the methoxy group at the 6-position provides distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONBSBFWSVTVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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